molecular formula C13H24O3 B1329726 Ethyl 2-acetylnonanoate CAS No. 40778-30-1

Ethyl 2-acetylnonanoate

Cat. No.: B1329726
CAS No.: 40778-30-1
M. Wt: 228.33 g/mol
InChI Key: QPFZUKLNMHJNCE-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 2-acetylnonanoate has diverse applications in scientific research:

Mechanism of Action

Biochemical Pathways

In general, esters like Ethyl 2-acetylnonanoate are produced in yeast fermentation processes, which involve complex biochemical pathways . .

Pharmacokinetics

The compound has a molecular weight of 228.33 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s boiling point is 162-163 °C (at 18 Torr pressure), and it has a density of 0.9291 g/cm3 . These physical properties could influence the compound’s stability, efficacy, and action under different environmental conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-acetylnonanoate are not well-studied. It is known that esters like this compound can participate in various biochemical reactions. They can undergo hydrolysis, a reaction in which water breaks down another compound and changes its makeup

Cellular Effects

The cellular effects of this compound are also not well-documented. Esters are known to influence cell function. For instance, some esters have been found to exhibit neuroprotective effects against H2O2-induced apoptotic cell death of primary cortical neuronal cells

Molecular Mechanism

Esters like this compound can undergo reactions such as hydrolysis, in which they are broken down into their constituent alcohols and acids . This process involves the breaking and forming of bonds, which can influence gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that esters can undergo various reactions over time, including hydrolysis and oxidation

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Esters like this compound can be involved in various metabolic pathways. For instance, they can be synthesized from alcohols and acids in a reaction catalyzed by esterases or lipases

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetylnonanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of ethyl acetoacetate with sodium hydride in tetrahydrofuran at 40°C for 2 hours, followed by the addition of 1-bromoheptane in tetrahydrofuran at 80°C . This method yields the desired compound with a moderate yield of 53%.

Industrial Production Methods: In industrial settings, the production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetylnonanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nonanoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 2-acetylnonanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties. Similar compounds include:

This compound stands out due to its specific applications in research and industry, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 2-acetylnonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFZUKLNMHJNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866014
Record name Ethyl 2-acetylnonanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40778-30-1
Record name Nonanoic acid, 2-acetyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40778-30-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-acetylnonan-1-oate
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Record name 40778-30-1
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Record name Ethyl 2-acetylnonanoate
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Record name Ethyl 2-acetylnonan-1-oate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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